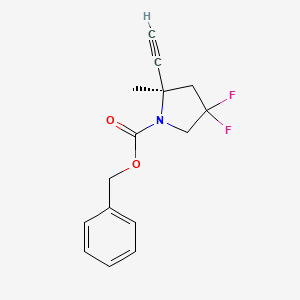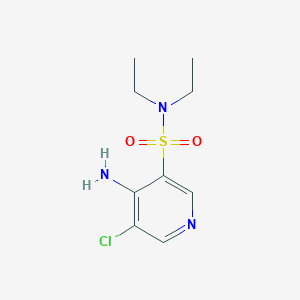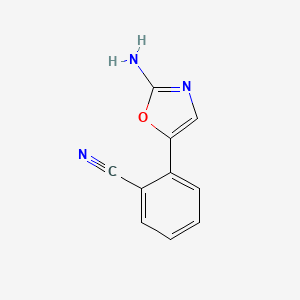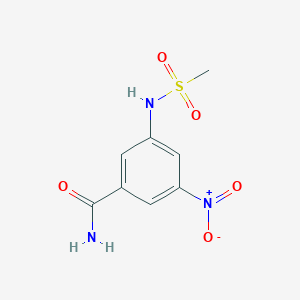
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride is a chemical compound that features a benzene ring substituted with a hydroxyl group and an aminoethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2-hydroxybenzoic acid.
Aminoethylation: The hydroxyl group of 2-hydroxybenzoic acid is protected, and the carboxyl group is converted to an ester. The ester is then reacted with ethylenediamine to introduce the aminoethyl group.
Deprotection and Hydrolysis: The protecting group is removed, and the ester is hydrolyzed to yield 5-(2-Aminoethyl)-2-hydroxybenzoic acid.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for protection and deprotection steps, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: 5-(2-Aminoethyl)-2-hydroxybenzaldehyde.
Reduction: 5-(2-Aminoethyl)-2-hydroxybenzyl alcohol.
Substitution: N-acyl or N-alkyl derivatives of 5-(2-Aminoethyl)-2-hydroxybenzoic acid.
科学研究应用
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and ionic interactions with proteins, potentially modulating their activity. The hydroxyl group can participate in redox reactions, influencing cellular oxidative states. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
2-Hydroxybenzoic acid: Lacks the aminoethyl group, making it less versatile in forming derivatives.
4-(2-Aminoethyl)phenol: Similar structure but lacks the carboxyl group, affecting its reactivity and applications.
5-Amino-2-hydroxybenzoic acid: Similar but lacks the ethyl chain, influencing its solubility and interaction with biological targets.
Uniqueness
5-(2-Aminoethyl)-2-hydroxybenzoic acid hydrochloride is unique due to the presence of both the aminoethyl and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a wide range of applications and makes it a valuable compound in research and industry.
属性
分子式 |
C9H12ClNO3 |
|---|---|
分子量 |
217.65 g/mol |
IUPAC 名称 |
5-(2-aminoethyl)-2-hydroxybenzoic acid;hydrochloride |
InChI |
InChI=1S/C9H11NO3.ClH/c10-4-3-6-1-2-8(11)7(5-6)9(12)13;/h1-2,5,11H,3-4,10H2,(H,12,13);1H |
InChI 键 |
TVKYRTPVBFQPBM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1CCN)C(=O)O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


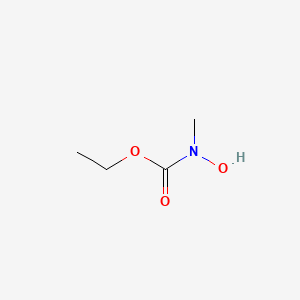


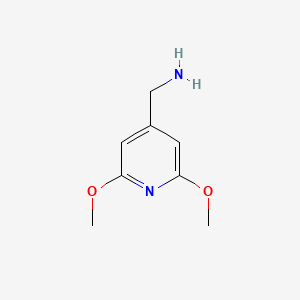

![2-Bromo-4H-cyclopenta[b]thiophen-6(5H)-one](/img/structure/B13015543.png)


